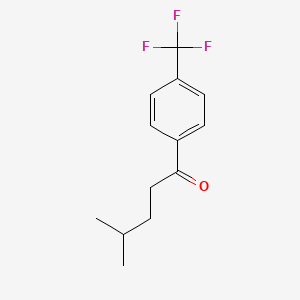

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one

説明

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one (CAS: 42916-66-5) is a fluorinated aromatic ketone with the molecular formula C₁₂H₁₃F₃O and a molecular weight of 230.23 g/mol. Its structure comprises a pentan-1-one backbone substituted with a methyl group at the 4-position and a 4-(trifluoromethyl)phenyl group at the 1-position. Key physical properties include a melting point of 34–35°C and a boiling point of 116°C . This compound is primarily used in research and pharmaceutical synthesis, such as serving as a precursor for antidepressants like fluvoxamine .

特性

IUPAC Name |

4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHCWUUJCPYTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one typically involves the following steps:

Friedel-Crafts Acylation: The reaction begins with the acylation of 4-(trifluoromethyl)benzene using pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reduction and Methylation: The resulting ketone is then reduced to the corresponding alcohol, followed by methylation at the appropriate position using reagents like methyl iodide (CH₃I) and a strong base.

Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

化学反応の分析

Types of Reactions: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or esters.

Reduction: Reduction reactions can convert the ketone to secondary alcohols.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) are used.

Major Products Formed:

Oxidation: Trifluoromethyl benzoic acid or esters.

Reduction: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.

Substitution: Trifluoromethylated derivatives.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis:

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. The presence of the trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable building block in synthetic organic chemistry. It can be utilized to create various derivatives that possess distinct chemical properties.

Reactivity and Mechanism:

The trifluoromethyl group increases lipophilicity, allowing the compound to interact effectively with hydrophobic sites in proteins and other biological molecules. This property is crucial for designing compounds that can modulate enzyme activity or receptor interactions.

Medicinal Chemistry

Pharmaceutical Development:

The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for pharmaceutical development. It has potential applications in creating drugs that target specific biological pathways or diseases. Preliminary studies suggest it may interact with neurotransmitter receptors, indicating a possible role in neuropharmacology.

Case Studies:

Research has indicated that compounds with similar structures exhibit significant bioactivity, suggesting that this compound could be explored for therapeutic uses, particularly in treating neurological disorders .

Biochemical Applications

Biochemical Assays:

In biological research, this compound can be employed as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modify enzyme activity through specific interactions makes it useful for elucidating biochemical mechanisms.

Enzyme Interaction Studies:

Studies focusing on the binding affinity of this compound to various enzymes are ongoing, with preliminary results indicating potential applications in enzyme inhibition or activation.

Industrial Applications

Specialty Chemicals Production:

The compound is also used in the production of specialty chemicals and materials. Its unique properties allow for its incorporation into formulations that require specific chemical characteristics, such as enhanced stability or reactivity under certain conditions .

Fragrance Industry:

While primarily focused on chemical synthesis and medicinal applications, there are indications that similar compounds have been explored for their fragrance properties. The structural features of this compound may offer novel scents or enhance existing fragrance formulations .

作用機序

The mechanism by which 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, leading to specific biological responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs, their key features, and applications:

Key Observations:

Functional Group Impact :

- The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound suitable for CNS-targeting pharmaceuticals .

- Methoxy or piperazine substitutions (e.g., in fluvoxamine precursors) improve binding affinity to biological targets like the sigma-1 receptor .

Pharmacological vs. Industrial Use: Cathinone derivatives (e.g., 4-FPD) exhibit psychoactive effects due to amine substituents, highlighting the role of nitrogen-containing groups in neurotransmitter modulation . Non-fluorinated analogs (e.g., 4-Methyl-1-phenylpentan-2-one) are less specialized, often serving as solvents or simple intermediates .

Synthetic Flexibility: Piperazine-containing analogs demonstrate versatility in drug design, enabling interactions with G-protein-coupled receptors . Quinoline and furan derivatives (e.g., ) showcase applications in catalysis and materials science due to extended conjugation .

Research Findings and Trends

- Fluvoxamine Derivatives: The trifluoromethylphenyl ketone backbone is critical for fluvoxamine’s antidepressant activity, with modifications like oxime formation (e.g., O-2-aminoethyl oxime) enhancing bioavailability and receptor binding .

- Forensic Relevance: Cathinone analogs (e.g., 4-FPD) are monitored as designer drugs due to structural similarities to controlled substances .

- Crystallographic Studies : Piperazine and triazole-thione derivatives (e.g., ) are characterized for their conformational stability, informing drug design .

生物活性

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one, also known by its CAS number 869318-90-1, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial and anticancer effects, as well as its structure-activity relationships (SAR).

- Molecular Formula : C13H15F3O

- Molecular Weight : 244.25 g/mol

- Physical State : Liquid at room temperature

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds related to this compound. Specifically, derivatives of this compound have been tested against various bacterial strains.

Key Findings:

- Staphylococcus aureus and Enterococcus faecalis : Certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.070 to 8.95 μM against Staphylococcus aureus and from 4.66 to 35.8 μM against Enterococcus faecalis .

- Mycobacterium tuberculosis : Compounds like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide showed MICs of 18.7 μM against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (μM) |

|---|---|---|

| 3e | Staphylococcus aureus | 0.070 |

| 3f | Enterococcus faecalis | 4.66 |

| 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | Mycobacterium tuberculosis | 18.7 |

Anticancer Activity

The anticancer properties of this compound and its derivatives have also been explored.

Key Findings:

- The cytotoxicity of certain derivatives was assessed using the THP-1 human monocytic leukemia cell line, revealing IC50 values ranging from 1.4 to >10 µM, suggesting a dose-dependent response correlated with lipophilicity .

Table 2: Cytotoxicity Data

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | THP-1 | 1.4 |

| Compound B | THP-1 | >10 |

Structure-Activity Relationships (SAR)

The biological activity of compounds related to this compound can be influenced by structural modifications.

Observations:

- Lipophilicity : Increased lipophilicity often correlates with enhanced biological activity, particularly in antimicrobial and anticancer assays .

- Functional Groups : The presence of halogens, especially fluorine, has been linked to increased antibacterial efficacy due to their electronegativity and ability to enhance the interaction with bacterial membranes .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound in treating infections and cancer.

Study Example:

In a study assessing the antibacterial effects of various chalcone derivatives, compounds structurally similar to our target compound showed strong activity against Gram-positive bacteria, with MIC values significantly lower than those for Gram-negative strains .

Q & A

Q. What are the common synthetic routes for 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-(trifluoromethyl)benzene reacts with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, a Grignard reagent (e.g., 4-methylpentylmagnesium bromide) can react with 4-(trifluoromethyl)benzoyl chloride. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-alkylation or isomerization .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the methyl group (δ ~1.2 ppm for CH₃) and trifluoromethylphenyl moiety (δ ~7.6–8.0 ppm for aromatic protons).

- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1700 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 258 (C₁₃H₁₃F₃O⁺) with fragmentation patterns reflecting the methyl and trifluoromethyl groups.

- Elemental Analysis : To verify purity (>98%) and stoichiometry .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the ketone carbonyl toward nucleophilic attack (e.g., Grignard or hydride reductions). Comparative studies with non-fluorinated analogs show a 2–3× rate enhancement in nucleophilic additions. Steric effects from the trifluoromethyl group may favor specific regioselectivity in multi-step syntheses. Computational DFT analysis can model charge distribution and transition states .

Q. What crystallographic challenges arise when determining its structure, and how can SHELX software address them?

- Methodological Answer : Challenges include twinning (observed in similar fluorinated ketones) and disorder in the methyl/trifluoromethyl groups. SHELXL (via Olex2 interface) enables:

- Twin refinement using the BASF parameter.

- Restraints for disordered atoms to improve model accuracy.

Example workflow: Data collected at 100 K, resolution ≤0.8 Å, R₁ < 5% after anisotropic refinement. SHELXD can resolve phase problems in small-molecule crystals .

Q. How can researchers differentiate between positional isomers during synthesis?

- Methodological Answer :

- NOESY NMR : Detects spatial proximity between the methyl group and aromatic protons to confirm regiochemistry.

- X-ray Crystallography : Resolves absolute configuration (e.g., L-shaped vs. linear conformers in related triazole derivatives).

- HPLC with Chiral Columns : Separates enantiomers using amylose-based stationary phases (e.g., Chiralpak IA) .

Q. What are the common impurities formed during synthesis, and how are they quantified?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。